molecular formula C9H5BrFNO2 B1410851 2-(2-Bromo-5-cyano-3-fluorophenyl)acetic acid CAS No. 1805104-29-3

2-(2-Bromo-5-cyano-3-fluorophenyl)acetic acid

Cat. No. B1410851
CAS RN: 1805104-29-3
M. Wt: 258.04 g/mol
InChI Key: HXKFQZVPBVDUND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Bromo-5-cyano-3-fluorophenyl)acetic acid (BCFPA) is a compound of interest in the scientific community due to its unique properties and applications in research. BCFPA is an organic acid that is composed of a bromine atom, a cyano group, and a fluorine atom. It has been used in various scientific research applications, such as enzyme inhibition, drug delivery, and cancer research. This article will provide an overview of BCFPA, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

2-(2-Bromo-5-cyano-3-fluorophenyl)acetic acid has been used in various scientific research applications, such as enzyme inhibition, drug delivery, and cancer research. This compound has been used in enzyme inhibition studies, as it has been found to be an effective inhibitor of the enzyme thymidylate synthase. This compound has also been used as a drug delivery agent, as it has been found to be an effective carrier of drugs in the body. Additionally, this compound has been used in cancer research, as it has been found to inhibit the growth of certain types of cancer cells.

Mechanism of Action

2-(2-Bromo-5-cyano-3-fluorophenyl)acetic acid acts as an enzyme inhibitor by binding to the active site of the enzyme and blocking its catalytic activity. It also acts as a drug delivery agent by binding to the drug and facilitating its transport through the body. In addition, this compound has been found to inhibit the growth of certain types of cancer cells by blocking the activity of certain proteins that are involved in cell growth and division.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the enzyme thymidylate synthase, which is involved in DNA synthesis. Additionally, this compound has been found to be an effective carrier of drugs in the body, as it binds to the drug and facilitates its transport. It has also been found to inhibit the growth of certain types of cancer cells, as it blocks the activity of certain proteins that are involved in cell growth and division.

Advantages and Limitations for Lab Experiments

2-(2-Bromo-5-cyano-3-fluorophenyl)acetic acid has several advantages and limitations for lab experiments. One of the advantages of using this compound in lab experiments is that it is an effective inhibitor of the enzyme thymidylate synthase. Additionally, this compound is an effective drug delivery agent, as it binds to the drug and facilitates its transport through the body. However, one of the limitations of using this compound in lab experiments is that it is not very soluble in water, which can make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for 2-(2-Bromo-5-cyano-3-fluorophenyl)acetic acid research. One potential direction is to further explore its potential as an enzyme inhibitor and drug delivery agent. Additionally, further research could be conducted on its potential to inhibit the growth of certain types of cancer cells. Another potential direction is to explore its potential as a therapeutic agent, as it has been found to have anti-inflammatory and anti-cancer properties. Additionally, further research could be conducted on its potential to interact with other molecules, such as proteins and lipids, which could lead to new applications. Finally, further research could be conducted on its potential to act as a biomarker, as it has been found to be a sensitive indicator of certain diseases.

properties

IUPAC Name

2-(2-bromo-5-cyano-3-fluorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFNO2/c10-9-6(3-8(13)14)1-5(4-12)2-7(9)11/h1-2H,3H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXKFQZVPBVDUND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CC(=O)O)Br)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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